2,4-Heptanedione, 1-chloro-
Description
1-Chloro-2,4-heptanedione is a halogenated diketone characterized by a seven-carbon chain with ketone groups at positions 2 and 4 and a chlorine substituent at position 1.
Properties
CAS No. |
190714-69-3 |
|---|---|
Molecular Formula |
C7H11ClO2 |
Molecular Weight |
162.613 |
IUPAC Name |
1-chloroheptane-2,4-dione |
InChI |
InChI=1S/C7H11ClO2/c1-2-3-6(9)4-7(10)5-8/h2-5H2,1H3 |
InChI Key |
DDOQAONIDMZOIL-UHFFFAOYSA-N |
SMILES |
CCCC(=O)CC(=O)CCl |
Synonyms |
2,4-Heptanedione, 1-chloro- |
Origin of Product |
United States |
Comparison with Similar Compounds
2,4-Heptanedione (Unsubstituted)
- Structure : Lacks the chlorine substituent at position 1.
- Physical Properties : Boiling point under reduced pressure (0.027 bar) is 343.2 K .
- Reactivity: The absence of chlorine reduces electrophilicity, making enolate formation less facile than in the chlorinated derivative.
- Applications : Primarily used as a ligand in coordination chemistry and as a precursor in organic synthesis.
3,5-Heptanedione
- Structure : Ketone groups at positions 3 and 5, altering the spatial arrangement of reactive sites.
- Reactivity : The diketone spacing influences chelation properties and reaction kinetics. Compared to 1-chloro-2,4-heptanedione, the lack of a chlorine atom reduces polarization of adjacent carbonyl groups .
1-(4-Chlorophenyl)-2,4-Pentanedione
- Structure : Features a phenyl ring substituted with chlorine at the para position, attached to a 2,4-pentanedione backbone.
- Reactivity: The aromatic chlorine and diketone moiety enable dual reactivity (e.g., electrophilic substitution on the ring and enolate chemistry). This contrasts with 1-chloro-2,4-heptanedione, where the chlorine is directly on the aliphatic chain, influencing neighboring carbonyl groups more directly .
4-Heptanone, 1-Chloro-2-Hydroxy-, (2S)
- Structure : Contains a hydroxyl group at position 2 and chlorine at position 1, introducing stereochemical complexity.
Physicochemical Properties and Reactivity
Table 1: Key Properties of Selected Compounds
| Compound | Boiling Point (K) | Solubility | Reactivity Notes |
|---|---|---|---|
| 2,4-Heptanedione | 343.2 (0.027 bar) | Organic solvents | Moderate enolate stability |
| 1-Chloro-2,4-Heptanedione | Not reported | Likely organic | Enhanced electrophilicity due to Cl |
| 3,5-Heptanedione | Not reported | Organic solvents | Chelation favored by diketone spacing |
| 1-(4-Chlorophenyl)-2,4-Pentanedione | Not reported | Low water solubility | Dual aromatic/aliphatic reactivity |
- Electron Effects: The chlorine atom in 1-chloro-2,4-heptanedione withdraws electron density, polarizing the adjacent carbonyl groups. This increases acidity of α-hydrogens, facilitating enolate generation compared to 2,4-heptanedione .
- Steric and Spatial Factors: The linear arrangement of 2,4-diketones allows for conjugated enolate formation, whereas 3,5-diketones favor chelate complexes with metals.
Q & A
Q. What are the recommended methods for synthesizing 1-chloro-2,4-heptanedione, and how can purity be validated?
Synthesis of halogenated diketones like 1-chloro-2,4-heptanedione typically involves Friedel-Crafts acylation or halogenation of pre-existing diketones. Purification can be achieved via column chromatography or recrystallization. Validate purity using high-performance liquid chromatography (HPLC) with ≥95% purity thresholds, as recommended for structurally similar halogenated acetophenones . Mass spectrometry and nuclear magnetic resonance (NMR) should confirm molecular identity and structural integrity.
Q. How is 1-chloro-2,4-heptanedione utilized in enzymatic assays such as glutathione S-transferase (GST) activity studies?
The compound’s structural analog, 1-chloro-2,4-dinitrobenzene (CDNB), is a standard substrate in GST assays. A typical protocol involves incubating CDNB with glutathione (GSH) and enzyme extract in phosphate buffer (pH 6.5) at 30°C. Activity is quantified spectrophotometrically at 340 nm, tracking the formation of the GSH-CDNB conjugate . Adjust substrate concentrations (e.g., 100 mM CDNB) to optimize kinetic parameters like Km and Vmax .
Q. What are the mutagenic properties of 1-chloro-2,4-heptanedione, and how are they assessed in bacterial models?
Halogenated nitroaromatics like 1-chloro derivatives exhibit mutagenicity in Salmonella TA98 strains via frameshift mutations. Assays should include positive controls (e.g., 1-fluoro-2,4-dinitrobenzene) and test in nitroreductase-deficient (TA98NR) or O-acetyltransferase-deficient strains to isolate metabolic pathways. Activity rankings (1-fluoro > 1-chloro > 1-bromo > 1-iodo) suggest halogen electronegativity influences mutagenic potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in GST activity measurements when using 1-chloro-2,4-heptanedione derivatives across studies?
Discrepancies may arise from variations in enzyme sources (e.g., insect vs. mammalian GST isoforms) or assay conditions (pH, temperature). Standardize protocols using reference substrates (e.g., CDNB) and normalize activity to protein concentration (Bradford assay). Cross-validate with alternative methods like HPLC-based quantification of GSH conjugates . Statistical propagation of uncertainty, as described in enzyme kinetics, should be applied to Km and Vmax calculations .
Q. What molecular modeling approaches are suitable for predicting the reactivity of 1-chloro-2,4-heptanedione with biological targets?
Density functional theory (DFT) can elucidate electronic properties (e.g., electrophilicity) influencing nucleophilic attack by GSH. Molecular docking (using software like MOE) can simulate binding interactions with GST active sites. Compare results to Protein Data Bank (PDB) structures of GST-CDNB complexes to identify conserved binding motifs .
Q. How does 1-chloro-2,4-heptanedione induce oxidative stress in vivo, and what biomarkers are relevant for mechanistic studies?
In murine models, halogenated compounds like CDNB deplete GSH and elevate lipid peroxidation (LPO). Measure LPO via malondialdehyde (MDA) assays and GST activity in liver homogenates. Pair with cytochrome P450 profiling to assess metabolic detoxification pathways. For example, zearalenone (ZEN)-exposed mice showed GST activity declines (52.40 → 36.20 mM/min/100 mg protein), correlating with oxidative damage .
Q. Why does 1-chloro-2,4-heptanedione retain mutagenic activity in nitroreductase-deficient bacterial strains, and what does this imply about its mechanism?
Persistent mutagenicity in TA98NR strains suggests direct DNA adduct formation or alternative enzymatic activation (e.g., via peroxidases). Conduct comparative assays with nitroreductase-proficient/-deficient strains and use LC-MS to identify DNA adducts. Contrast with 1-iodo derivatives, which may rely more on nitroreductase-mediated activation .
Methodological Considerations
- Data Contradictions : Cross-reference enzyme assay conditions (e.g., buffer pH, temperature) and normalize to protein content to mitigate variability .
- In Vivo Models : For toxicity studies, use NC/Nga mice sensitized with 1-chloro-2,4-dinitrobenzene to model inflammatory responses, monitoring biomarkers like IgE and cytokine levels .
- Structural Analysis : Leverage NIST Chemistry WebBook for spectroscopic data (e.g., IR, NMR) to validate synthetic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
